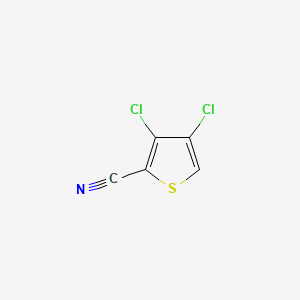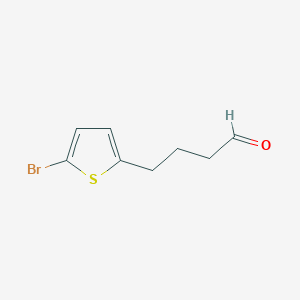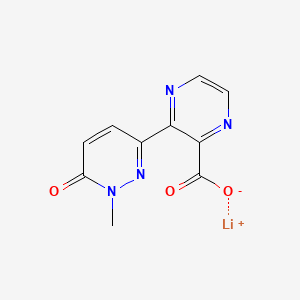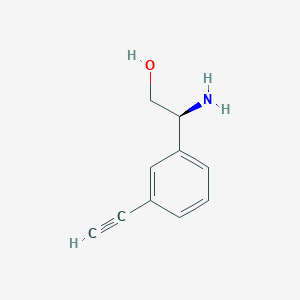
(s)-2-Amino-2-(3-ethynylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-2-(3-ethynylphenyl)ethan-1-ol is an organic compound with the molecular formula C10H11NO It is characterized by the presence of an amino group, a hydroxyl group, and an ethynyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(3-ethynylphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethynylbenzaldehyde and an appropriate amine.
Reaction Conditions: The key steps involve the formation of an imine intermediate, followed by reduction to yield the desired amino alcohol. Common reagents used in these steps include reducing agents like sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-Amino-2-(3-ethynylphenyl)ethan-1-ol may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-(3-ethynylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic addition.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a primary amine.
Scientific Research Applications
(2S)-2-Amino-2-(3-ethynylphenyl)ethan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe for studying enzyme activity.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers and materials.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-(3-ethynylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the ethynyl group may participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-2-phenylethan-1-ol: Lacks the ethynyl group, which may affect its reactivity and interactions.
(2S)-2-Amino-2-(4-ethynylphenyl)ethan-1-ol: The ethynyl group is positioned differently, which can influence its chemical properties and applications.
Uniqueness
The presence of the ethynyl group in (2S)-2-Amino-2-(3-ethynylphenyl)ethan-1-ol imparts unique reactivity and potential for interactions that are not observed in similar compounds. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-ethynylphenyl)ethanol |
InChI |
InChI=1S/C10H11NO/c1-2-8-4-3-5-9(6-8)10(11)7-12/h1,3-6,10,12H,7,11H2/t10-/m1/s1 |
InChI Key |
SBAYZNCHGRGQBI-SNVBAGLBSA-N |
Isomeric SMILES |
C#CC1=CC(=CC=C1)[C@@H](CO)N |
Canonical SMILES |
C#CC1=CC(=CC=C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


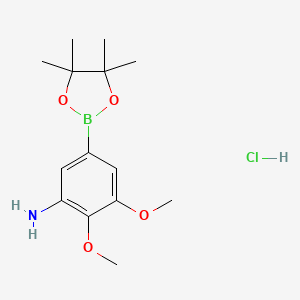
![3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B15321740.png)
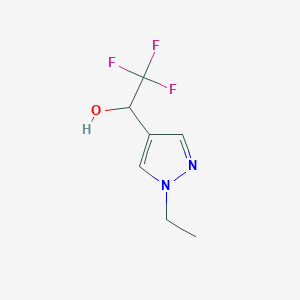

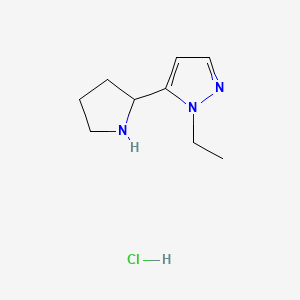

![Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride](/img/structure/B15321777.png)
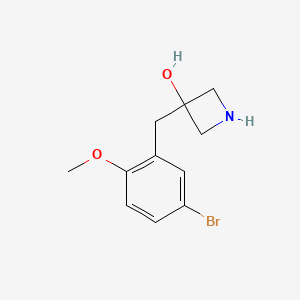
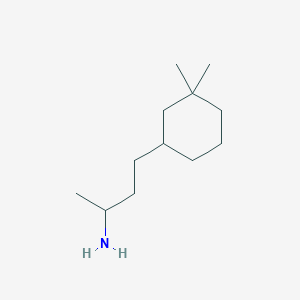
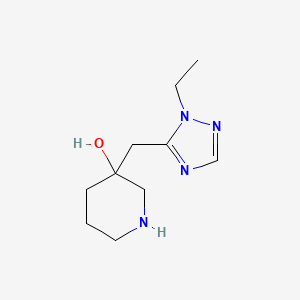
![1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B15321807.png)
